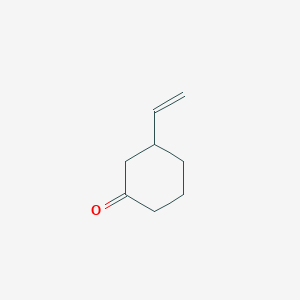

3-Vinylcyclohexanone

Vue d'ensemble

Description

3-Vinylcyclohexanone: is an organic compound with the molecular formula C₈H₁₂O. It is a derivative of cyclohexanone, where a vinyl group is attached to the third carbon of the cyclohexanone ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-vinylcyclohexanone typically involves the formation of a bicyclo[3.1.1]heptane intermediate, followed by a ring-opening reaction to yield the desired product. One common method includes the vinylation of enolates with a vinyl cation equivalent. For example, the reaction of cyclohexanone with chloroacetaldehyde diethyl acetal in the presence of a strong base can yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of ionic liquids and other advanced solvents may also be explored to enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Vinylcyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: The vinyl group allows for various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation and other electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Organic Synthesis

a. Synthesis of Complex Molecules

3-Vinylcyclohexanone serves as a key intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as:

- Aldol Condensation : It can participate in aldol reactions to form β-hydroxy ketones, which can be further dehydrated to yield α,β-unsaturated carbonyl compounds.

- Michael Addition : The compound can act as a Michael acceptor in conjugate addition reactions, facilitating the formation of larger carbon frameworks.

b. Retro-Ene Reaction

Research has demonstrated that this compound can undergo retro-ene reactions, producing unsaturated carbonyl compounds with high specificity. This reaction is particularly useful for synthesizing trisubstituted olefins, which are valuable in the production of natural products and pharmaceuticals .

Material Science

a. Polymerization

this compound is utilized in the production of polymers through radical polymerization processes. The vinyl group allows for the formation of cross-linked networks, enhancing material properties such as thermal stability and mechanical strength.

b. Coatings and Adhesives

Due to its reactive nature, this compound is incorporated into formulations for coatings and adhesives. Its ability to polymerize under UV light makes it suitable for photopolymerizable systems used in protective coatings and bonding agents .

Pharmaceutical Applications

a. Drug Development

The compound has been explored for its potential in drug development due to its structural features that allow for modifications leading to bioactive compounds. Studies have indicated that derivatives of this compound exhibit various biological activities, including antimicrobial and anti-inflammatory properties.

b. Synthesis of Bioactive Natural Products

this compound has been employed as a precursor in the synthesis of bioactive natural products, which are essential for pharmaceutical research. Its ability to form complex structures makes it a valuable building block in medicinal chemistry .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Reaction Type |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Aldol Condensation |

| Retro-ene reactions for unsaturated carbonyls | Retro-Ene Reaction | |

| Material Science | Production of polymers | Radical Polymerization |

| Coatings and adhesives | UV-Curable Systems | |

| Pharmaceutical | Drug development | Synthesis of bioactive compounds |

| Synthesis of natural products | Various synthetic pathways |

Case Studies

-

Synthesis of Trisubstituted Olefins

A study demonstrated the effectiveness of this compound in synthesizing trisubstituted olefins through stereoselective retro-ene reactions, highlighting its utility in creating complex structures with specific configurations . -

Polymerization Studies

Research into the polymerization behavior of this compound showed that it could be effectively used to create high-performance materials with excellent mechanical properties when incorporated into polymer matrices . -

Pharmaceutical Derivatives

Investigations into derivatives of this compound revealed promising antimicrobial activity, suggesting potential pathways for developing new therapeutic agents based on this compound's structure .

Mécanisme D'action

The mechanism of action of 3-vinylcyclohexanone involves its interaction with various molecular targets and pathways. The vinyl group allows for versatile chemical modifications, enabling the compound to participate in a wide range of reactions. The specific pathways and targets depend on the nature of the reactions and the conditions under which they are carried out .

Comparaison Avec Des Composés Similaires

Cyclohexanone: A simple ketone with a six-membered ring, lacking the vinyl group.

3-Methylcyclohexanone: Similar to 3-vinylcyclohexanone but with a methyl group instead of a vinyl group.

Cyclohexene: An unsaturated hydrocarbon with a double bond in the ring structure.

Uniqueness: this compound is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs .

Activité Biologique

3-Vinylcyclohexanone is an organic compound with the molecular formula C₈H₁₂O, recognized for its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its applications in various fields, particularly in medicinal chemistry and organic synthesis.

This compound is characterized by a cyclohexanone ring with a vinyl group attached to the third carbon. This structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. Its reactivity is attributed to the presence of both the carbonyl and vinyl functionalities, which can undergo nucleophilic additions and polymerization reactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, research has demonstrated that compounds related to this compound can exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways.

- Case Study : A study investigating the effects of vinyl derivatives on prostate cancer cells (DU-145) revealed that certain derivatives exhibited significant cytotoxicity, suggesting that this compound could be explored further for its anticancer potential .

Antioxidant Activity

Another area of interest is the antioxidant activity of this compound. Compounds with similar structures have been shown to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.

- Research Findings : A comparative metabolomic investigation found that derivatives from natural sources demonstrated high antioxidant activity, indicating that this compound might also possess similar properties .

Applications in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in various reactions, including Diels-Alder reactions and Michael additions, makes it valuable in developing pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex molecules and polymers. |

| Pharmaceutical Industry | Potential precursor for anticancer agents and other therapeutic compounds. |

| Agrochemical Development | Utilized in creating compounds with pest control properties. |

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : Similar compounds have been observed to activate apoptotic pathways in cancer cells.

- Antioxidant Mechanism : The ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against oxidative damage.

- Enzyme Inhibition : Some studies suggest that derivatives may inhibit specific enzymes involved in cancer progression.

Future Research Directions

Despite promising findings, more research is necessary to fully understand the biological activities and mechanisms of action of this compound. Future studies should focus on:

- In vivo Studies : To evaluate the efficacy and safety profiles in animal models.

- Mechanistic Studies : To elucidate the pathways through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced biological activity.

Propriétés

IUPAC Name |

3-ethenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVDMUZRMVBLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339615 | |

| Record name | Cyclohexanone, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-63-2 | |

| Record name | Cyclohexanone, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing chiral 3-Vinylcyclohexanone derivatives like (3R,4S)-3-acetoxymethyl-4-isopropenyl-3-vinylcyclohexanone?

A1: The synthesis of chiral this compound derivatives, specifically (3R,4S)-3-acetoxymethyl-4-isopropenyl-3-vinylcyclohexanone (12a, R = Ac), is significant because it provides a pathway for the asymmetric synthesis of elemanoids. [] Elemanoids are a class of natural products with diverse biological activities. The chirality of these intermediates is crucial as it dictates the stereochemistry of the final elemanoid product, which ultimately influences its biological properties. []

Q2: How does the phenylthio radical contribute to the synthesis of substituted 3-vinylcyclohexanones?

A2: The phenylthio radical plays a crucial role in synthesizing substituted 3-vinylcyclohexanones by facilitating the addition of substituted vinyl groups to the cyclohexanone ring. [, ] This radical-mediated reaction offers a controlled and efficient method for introducing structural diversity into the this compound scaffold.

Q3: What challenges arise in the synthesis of substituted 3-vinylcyclohexanones using phenylthio radicals, and how are they addressed?

A3: One challenge in utilizing phenylthio radicals is the potential for unwanted ring-opening polymerization of 1,3-dioxolan-4-yl radicals, which can compete with the desired vinyl group addition. [, ] This issue is addressed by carefully controlling reaction conditions and employing strategies to interrupt the polymerization process, ensuring the efficient formation of the desired substituted 3-vinylcyclohexanones.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.